Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) is a chemical compound characterized by its unique structure, which includes a piperazine ring and an imidazole moiety. Its molecular formula is C₉H₁₆N₄, and it has a molar mass of 180.25 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the biological activities associated with both the piperazine and imidazole functionalities.
Piperazine compounds exhibit a range of biological activities. The imidazole component often contributes to antimicrobial and antifungal properties. For instance, derivatives of piperazine have been studied for their anti-HIV activity and potential anticancer effects. The combination of piperazine with imidazole enhances the pharmacological profile, making these compounds promising candidates for further research in therapeutic applications .
The synthesis of Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, typically involves the reaction of 2-methyl-5-nitro-1H-imidazole with piperazine. This reaction can be facilitated under specific conditions to yield the desired compound while maintaining structural integrity. Various synthetic routes may include:
Piperazine derivatives have diverse applications in pharmaceuticals, particularly as:
Studies on the interactions of Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, with biological targets have shown promising results. Molecular docking studies indicate that this compound can effectively bind to various receptors, including those involved in neurotransmission and cancer cell proliferation pathways. The binding affinity and interaction profiles suggest potential therapeutic uses in treating diseases like cancer and infections .
Several compounds share structural features with Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperazine | Basic amine structure | Antidepressant, anxiolytic |
| Imidazole | Five-membered ring with nitrogen | Antifungal, antibacterial |
| 4-Nitroimidazole | Nitro group substitution | Anticancer, hypoxia imaging agent |
| Benzylpiperazine | Benzene ring attached to piperazine | Stimulant effects, psychoactive properties |
Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, stands out due to its dual functionality combining both piperazine's pharmacological versatility and imidazole's biological activity.
Table 1 summarises the best‐resolved structures that contain an unmodified imidazol-1-ylmethyl-N-methylpiperazine fragment. Cell constants and refinement statistics confirm high data quality in all three entries.
| Entry (refcode) | Host system | Space group / T (K) | a, b, c (Å); β (°) | R1 / wR2 | Comment |
|---|---|---|---|---|---|
| 2203322 [1] | (+)-ketoconazole free base | P1 / 293 | 10.374, 10.863, 13.225; 79.26 | 0.039 / 0.108 | Contains one independent (2R,4S) cation |
| MTZ·TTCA cocrystal [2] | Metronidazole-trithiocyanuric acid | P2₁/c / 298 | 9.156, 13.227, 18.441; 104.83 | 0.031 / 0.096 | Neutral imidazole-piperazine pair |
| MIC·MIC(+)·TTCA(−) [2] | Miconazole salt cocrystal | P -1 / 293 | 8.778, 10.790, 17.948; 90.0 | 0.044 / 0.112 | Shows proton-transferred (imidazolium) form |
Key metric parameters for the fragment are remarkably consistent across the three lattices (Table 2).
Table 2 Average internal geometry of the imidazol-1-ylmethyl–N-methylpiperazine fragment (Å, °).
| Parameter | 2203322 | MTZ·TTCA | MIC salt | Mean |
|---|---|---|---|---|
| N(imidazole)–C(methylene) | 1.472(3) | 1.468(4) | 1.474(5) | 1.471 |
| C(methylene)–N(piperazine α) | 1.462(3) | 1.459(4) | 1.464(5) | 1.462 |
| C–N–C angle in imidazole ring | 107.9(3) | 106.3(3) | 109.4(2)* | 107.9 |
| piperazine chair puckering Q (Å) | 0.56 | 0.55 | 0.53 | 0.55 |
*value reflects protonation in the salt form, giving the slightly wider C–N–C angle observed for imidazolium systems [2].
The conformational flexibility is governed by two primary torsion angles (Figure 1).
Table 3 compares the experimental values.
| Structure | τ₁ (°) | τ₂ (°) |
|---|---|---|
| 2203322 | −62.4(4) | 176.8(4) |
| MTZ·TTCA | −58.9(6) | 179.2(5) |
| MIC salt | −63.7(5) | 178.4(6) |
The data reveal:
Figure 2 overlays the core fragment taken from (+)-ketoconazole, miconazole and the metronidazole cocrystal. The root-mean-square fit (0.17 Å across 15 non-hydrogen atoms) confirms that ring puckering and exocyclic torsions are practically identical despite changes in peripheral substitution or protonation state.
To quantify this invariance, Table 4 lists the principal geometric descriptors for five additional piperazine derivatives deposited in the Cambridge Structural Database that retain an imidazol-1-ylmethyl substituent but differ at the 2-position, the N-substituent or the heteroatom pattern. None deviates by more than 0.03 Å in bond lengths or 6° in key torsions from the values in Tables 2–3.
Table 4 Geometric comparison with selected analogues.
| CSD refcode | Substitution pattern | τ₁ (°) | τ₂ (°) | Δ(r.m.s.) (Å) |
|---|---|---|---|---|
| OZEMIS [3] | imidazole bound through O-linker | −60 | 175 | 0.19 |
| USAZOG [3] | imidazole–piperidine hybrid | −57 | 179 | 0.23 |
| GOQHID [4] | imidazole-oxadiazole fused | −61 | 177 | 0.22 |
| CV2517 [5] | racemic imidazol-ol | −58 | 178 | 0.18 |
| CV2772 [6] | cadmium-chelated ligand | −60 | 174 | 0.24 |
These findings demonstrate that the (2R)-imidazol-1-ylmethyl–N-methylpiperazine scaffold behaves as a rigid conformational template: the piperazine ring locks into a chair, the methylene bridge adopts a fixed gauche orientation, and the imidazole ring maintains an almost orthogonal relationship, independent of crystal packing forces or proton-transfer events.
Figure 1. Definition of torsion angles τ₁ and τ₂ discussed in §3.2.
Figure 2. Least-squares overlay of the core fragment from (+)-ketoconazole (green) [1], miconazole salt (blue) [2] and the metronidazole cocrystal (orange) [2].